![molecular formula C14H18N4O B2412607 8-丙基-4-(吡咯烷-1-基)吡啶并[2,3-d]嘧啶-7(8H)-酮 CAS No. 2034525-93-2](/img/structure/B2412607.png)
8-丙基-4-(吡咯烷-1-基)吡啶并[2,3-d]嘧啶-7(8H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one includes a pyrido[2,3-d]pyrimidine core with a propyl group at the 8-position and a pyrrolidinyl group at the 4-position.
科学研究应用
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific kinases.
Industry: The compound’s derivatives are investigated for their use in developing new pharmaceuticals and agrochemicals.
作用机制
Target of Action
Similar compounds have been reported to target erk5 , a key integrator of cellular signal transduction involved in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .
Mode of Action
Related compounds have been shown to inhibit erk5 kinase and transcriptional activity .
Biochemical Pathways
Erk5, a potential target of similar compounds, is known to play a role in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .
Pharmacokinetics
Similar compounds have been shown to undergo autocatalytic photoinduced oxidative dehydrogenation .
Result of Action
Similar compounds have been shown to inhibit erk5 kinase and transcriptional activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, similar compounds have been shown to undergo autocatalytic photochemical dehydrogenation when irradiated at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .
生化分析
Biochemical Properties
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has been identified as a selective inhibitor of JAK1 . The compound interacts with JAK1, an enzyme involved in various biochemical reactions . The nature of these interactions is complex and involves the binding of the compound to the active site of the enzyme .
Cellular Effects
In terms of cellular effects, 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has been shown to influence cell function by impacting cell signaling pathways . It has been associated with changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to JAK1, inhibiting its activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one have been observed to change . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one vary with different dosages . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one and its effects on activity or function have been studied . The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to introduce the propyl and pyrrolidinyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反应分析
Types of Reactions
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4- and 6-positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
相似化合物的比较
Similar Compounds
4-amino-6-chloropyrido[2,3-d]pyrimidine: Known for its kinase inhibitory activity.
7-iminopyrido[2,3-d]pyrimidine: Studied for its potential as a therapeutic agent in various diseases.
2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones: Act as inhibitors of Src tyrosine kinase and other kinases.
Uniqueness
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted cancer therapy and other medical research.
属性
IUPAC Name |
8-propyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-7-18-12(19)6-5-11-13(15-10-16-14(11)18)17-8-3-4-9-17/h5-6,10H,2-4,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVAXUKAKSUXSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C1N=CN=C2N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2412524.png)
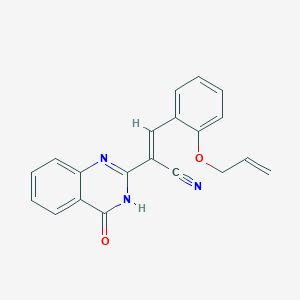
![(4Ar,7aS)-1-prop-2-enoyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2412530.png)
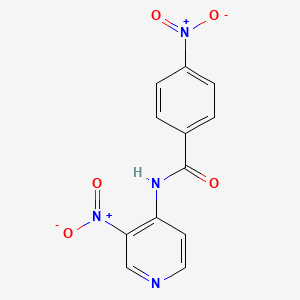
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412533.png)
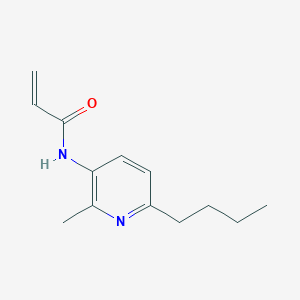
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime](/img/structure/B2412535.png)
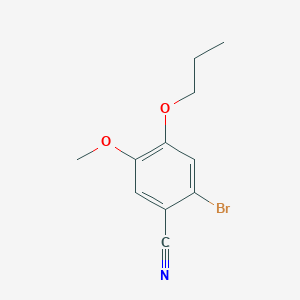
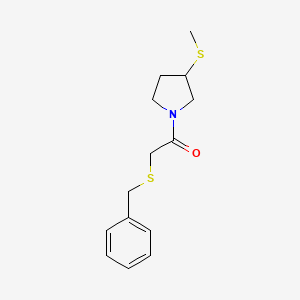
![6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2412538.png)
![(E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2412539.png)
![N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-carboxamide](/img/structure/B2412541.png)
![[7-benzylsulfanyl-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2412543.png)
![Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate](/img/structure/B2412546.png)
